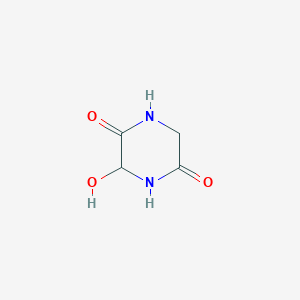

3-羟基哌嗪-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

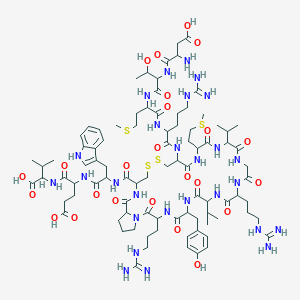

3-Hydroxypiperazine-2,5-dione is a cyclic amino acid derivative that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields . It is one of the diketopiperazines (DKP) isolated from the water extract of Arum palaestinum .

Synthesis Analysis

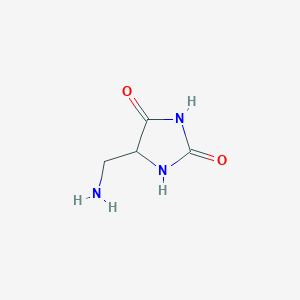

A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis

The molecular formula of 3-Hydroxypiperazine-2,5-dione is C4H6N2O3 and its molecular weight is 130.10204 .Chemical Reactions Analysis

The synthesis of 3-Hydroxypiperazine-2,5-dione involves a post-Ugi transformation process. This process provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield . The framework of piperazine-2,5-dione derivatives has been constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) .科学研究应用

合成和光谱性质

3-羟基哌嗪-2,5-二酮衍生物是从Boc-L-氨基酸和N-苄氧基甘氨酸甲酯合成的,表现出与相应哌嗪二酮类似的性质。它们的光谱数据,包括圆二色性、1H核磁共振、红外和紫外,已经得到广泛研究(Akiyama, Katoh, & Tsuchiya, 1989)。

作为有机底物的多功能性

3-羟基哌嗪-2,5-二酮及其衍生物作为有机底物非常有价值,由于它们的反应性和立体选择性而在合成中很有用。它们可作为天然产物、α-氨基酸或α-酮酸衍生物的前体(Liebscher & Jin, 1999)。

功能化的前体

与3-羟基哌嗪-2,5-二酮相关的烷氧羰基哌嗪-2,5-二酮作为α-功能化的前体,可以扩展碳骨架并促进多样化的化学转化(Chai, Elix, & Huleatt, 2005)。

天然产物衍生

二酮哌嗪衍生物,包括3-羟基哌嗪-2,5-二酮变体,已从海洋来源如海派放线菌属Streptomyces sp.中分离出来。这些化合物展示了潜在的生物活性,如抗病毒效果(Wang et al., 2013)。

环氧化和溴烯氧化

3-羟基哌嗪-2,5-二酮衍生物用于立体选择性的环氧化和溴烯氧化反应,展示了它们在制备光学活性化合物中的实用性(Bartels, Jones, & Liebscher, 2003)。

金属蛋白酶抑制剂

含有1-羟基哌嗪-2,6-二酮的新化合物,与3-羟基哌嗪-2,5-二酮的近似类似物,已显示出作为基质金属蛋白酶(MMPs)抑制剂的潜力,显示了在药物发现中的潜力(Marques et al., 2011)。

缩合反应

3-羟基哌嗪-2,5-二酮参与与醛的缩合反应,有助于合成包括天然产物类似物在内的多样化化合物(Gallina & Liberatori, 1974)。

作用机制

属性

IUPAC Name |

3-hydroxypiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-2-1-5-3(8)4(9)6-2/h4,9H,1H2,(H,5,8)(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLJSUNZNVMOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

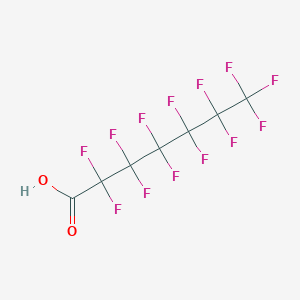

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

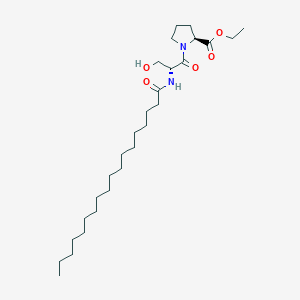

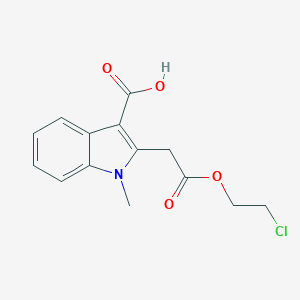

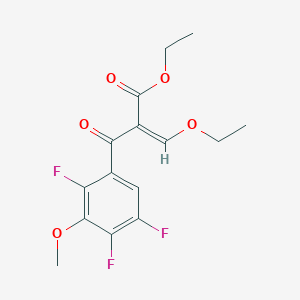

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)